molecular formula C10H18N4 B1471950 (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1557505-07-3

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1471950
CAS No.: 1557505-07-3
M. Wt: 194.28 g/mol
InChI Key: LRYJRQZCTYNZLQ-UHFFFAOYSA-N
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Description

(1-Cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine is a compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and chemical biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored due to its high efficiency and selectivity. The reaction involves the following steps:

  • Preparation of the alkyne precursor.
  • Preparation of the azide precursor.
  • CuAAC reaction to form the 1,2,3-triazole ring.

The reaction conditions generally include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the cycloheptyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted triazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and standard laboratory solvents .

Major Products

The major products formed from these reactions are typically substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

(1-Cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine lies in its cycloheptyl group, which can impart distinct steric and electronic properties compared to other triazole derivatives. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

(1-cycloheptyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c11-7-9-8-14(13-12-9)10-5-3-1-2-4-6-10/h8,10H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYJRQZCTYNZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine

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